molecular formula C17H21N3O3S B6488710 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide CAS No. 919033-61-7

4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide

Cat. No.: B6488710
CAS No.: 919033-61-7
M. Wt: 347.4 g/mol
InChI Key: BDBDOKNPDBDMBS-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide: is a complex organic compound that features a sulfonamide group attached to a butanamide backbone, with a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the core butanamide structure. The sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride, and the pyridin-3-ylmethyl group is added through a subsequent amide coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: : The sulfonamide group can be reduced to an amine.

  • Substitution: : The butanamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Sulfonamide to amine conversion.

  • Substitution: : Various substituted butanamides.

Scientific Research Applications

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications, potentially as anti-inflammatory or antimicrobial agents.

  • Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide exerts its effects depends on its specific application. For example, if used as an inhibitor, it may bind to specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylbenzenesulfonamido)butanamide: : Lacks the pyridin-3-ylmethyl group.

  • N-[(pyridin-3-yl)methyl]butanamide: : Lacks the sulfonamide group.

Uniqueness

The presence of both the sulfonamide group and the pyridin-3-ylmethyl group in 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide makes it unique compared to similar compounds

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-14-6-8-16(9-7-14)24(22,23)20-11-3-5-17(21)19-13-15-4-2-10-18-12-15/h2,4,6-10,12,20H,3,5,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBDOKNPDBDMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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